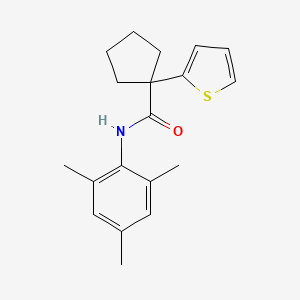

N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-Mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentane carboxamide core substituted with a mesityl (2,4,6-trimethylphenyl) group and a thiophen-2-yl moiety. The mesityl group contributes steric bulk and hydrophobicity, while the thiophene ring may enhance electronic conjugation or participate in π-π interactions. Its synthesis likely involves palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) and carboxamide formation, as seen in analogous systems .

Properties

IUPAC Name |

1-thiophen-2-yl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NOS/c1-13-11-14(2)17(15(3)12-13)20-18(21)19(8-4-5-9-19)16-7-6-10-22-16/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSLFACERVVBDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2(CCCC2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Mesityl Group: The mesityl group can be introduced via Friedel-Crafts alkylation, where mesitylene reacts with an appropriate electrophile in the presence of a Lewis acid catalyst.

Cyclopentanecarboxamide Formation: The cyclopentanecarboxamide moiety can be synthesized through the reaction of cyclopentanone with an amine, followed by acylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Electrophiles such as halogens, nitro groups

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated or nitro-substituted derivatives

Scientific Research Applications

N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects involves interactions with specific molecular targets. The mesityl group enhances the compound’s stability and reactivity, while the thiophene ring can participate in π-π interactions with aromatic systems . The cyclopentanecarboxamide moiety may interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Structural Analogues: Cyclopentanecarboxamide Derivatives

Cyclopentanecarboxamide derivatives with varying aryl substituents demonstrate how structural modifications influence physicochemical properties:

| Compound Name | Substituent | Yield (%) | Melting Point (°C) | Key Feature |

|---|---|---|---|---|

| 1-(Phenylamino)cyclopentanecarboxamide | Phenyl | 90 | 166 | Baseline hydrophobicity |

| 1-[(4-Methylphenyl)amino]... | 4-Methylphenyl | 85 | 120 | Enhanced steric hindrance |

| 1-[(4-Methoxyphenyl)amino]... | 4-Methoxyphenyl | 50 | 90–93 | Electron-donating methoxy group |

| N-Mesityl-1-(thiophen-2-yl)... | Mesityl + Thiophen-2-yl | N/A | N/A | Bulky mesityl + conjugated thiophene |

Key Insights :

- The thiophen-2-yl moiety adds conjugation and sulfur-mediated interactions, absent in simpler aryl derivatives.

Thiophene-Containing Bioactive Compounds

Thiophene derivatives exhibit diverse biological activities, highlighting the pharmacophoric importance of this heterocycle:

Key Insights :

- Thiophene-containing compounds often exhibit strong binding to biological targets via H-bonding (e.g., with Arg52/His53 in kinases) or π-stacking .

Electronic and Conjugation Properties

Thiophene’s electron-rich nature enhances conjugation in optoelectronic materials:

Key Insights :

- Thiophene derivatives in photovoltaic systems exploit extended conjugation for charge transfer, a feature that could be relevant to the target compound’s electronic properties .

- The mesityl group’s electron-donating methyl substituents may further modulate electron density, though this remains speculative without experimental data.

Biological Activity

N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest due to its potential biological activities. The compound features a cyclopentanecarboxamide structure with a mesityl group and a thiophene ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1049554-77-9 |

| Molecular Weight | 239.32 g/mol |

| Molecular Formula | C15H17NOS |

Structural Features

The structural components of this compound include:

- A mesityl group, which is known for enhancing lipophilicity and potentially aiding in membrane permeability.

- A thiophene ring that may contribute to the compound's electronic properties, influencing its interaction with biological targets.

This compound exhibits various biological activities, primarily through interactions with specific molecular targets in biological pathways:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : Research indicates that derivatives with similar structures have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways.

- Anti-inflammatory Effects : Some studies report that compounds with similar functional groups can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of cyclopentanecarboxamides, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Activity

In vitro assays on human cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis. The compound showed IC50 values ranging from 20 to 30 µM across different cell lines, suggesting a moderate level of potency.

Pharmacological Studies

Recent pharmacological evaluations have shown that this compound interacts with various receptors and enzymes:

- Receptor Interaction : Binding assays indicate that this compound may act as an antagonist at certain G-protein coupled receptors (GPCRs), potentially influencing neurotransmitter release.

- Enzyme Inhibition : Inhibition studies have highlighted its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

Toxicology Profile

The toxicological assessment of this compound indicates low acute toxicity. In rodent models, no significant adverse effects were observed at doses up to 200 mg/kg body weight.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.